![molecular formula C8H12O5 B14288679 [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde CAS No. 114103-10-5](/img/structure/B14288679.png)
[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde is a chemical compound with the molecular formula C8H12O5 It is characterized by the presence of a dioxane ring and an acetaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde typically involves the reaction of ethylene oxide with dioxane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 70°C and allowing the reaction to proceed for a specified duration to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where ethylene oxide and dioxane are mixed in precise ratios. The reaction is monitored using advanced analytical techniques to ensure the purity and yield of the product. The final product is then purified through distillation or crystallization processes to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the acetaldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) and sulfuric acid (H2SO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Wissenschaftliche Forschungsanwendungen
[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxane ring may also interact with hydrophobic regions of biomolecules, influencing their stability and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Oxydiacetaldehyde
- 1,4-Dioxane-2-acetaldehyde
Comparison
Compared to similar compounds, [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde is unique due to the presence of both a dioxane ring and an acetaldehyde group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
114103-10-5 |
|---|---|
Molekularformel |
C8H12O5 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2-[2-(2-oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde |
InChI |
InChI=1S/C8H12O5/c9-2-1-8(12-4-3-10)7-11-5-6-13-8/h2-3H,1,4-7H2 |
InChI-Schlüssel |
SUSUUYDQRLGWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CO1)(CC=O)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
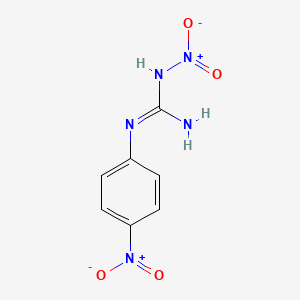
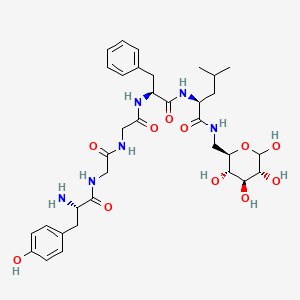
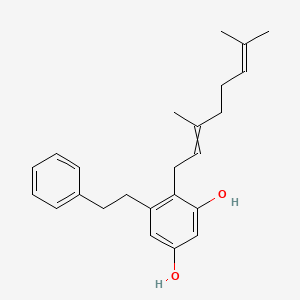
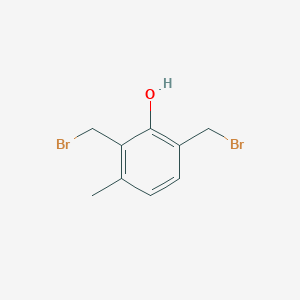
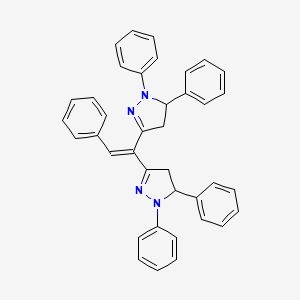
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
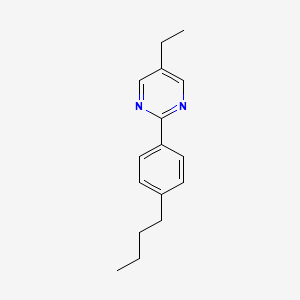
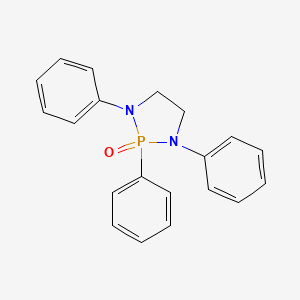
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)

